molecular formula C24H26N2O3 B2823388 (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] CAS No. 409312-96-5

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]

Cat. No.: B2823388
CAS No.: 409312-96-5
M. Wt: 390.483
InChI Key: RDRRYQTYNUBTGN-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is a chiral bis-oxazoline ligand featuring a rigid dibenzofuran core and two isopropyl-substituted oxazoline rings. This compound is widely employed in asymmetric catalysis, particularly in enantioselective cycloaddition and hydrogenation reactions. Its stereochemical rigidity and electron-donating oxazoline moieties enable effective coordination with transition metals like nickel (Ni), copper (Cu), and zinc (Zn), facilitating high enantiomeric excess (e.e.) in catalytic transformations . The isopropyl groups at the 4-position of the oxazoline rings introduce steric bulk, which critically influences substrate binding and transition-state stabilization .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRRYQTYNUBTGN-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of dibenzofuran with oxazoline derivatives under specific conditions. One common method includes the use of a dibenzofuran precursor, which is reacted with (S)-4-isopropyl-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxazoline rings or the dibenzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the oxazoline rings or the dibenzofuran core .

Mechanism of Action

The mechanism of action of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] primarily involves its role as a ligand in catalytic processes. The oxazoline groups can coordinate with metal centers, facilitating various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic Performance and Enantioselectivity

A. Nitrile Imine Cycloaddition :
The Ni(II) complex of (4S,4'S)-2,2'-(4,6-dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] achieves >95% e.e. in nitrile imine cycloadditions under optimized conditions (CH₃CN, 0°C, 12 h). This performance surpasses phenyl-substituted DBFOX/PH (e.e. ~85–90% in similar reactions) due to enhanced steric shielding from the isopropyl groups .

B. Diels-Alder Reactions: DBFOX/PH-based Ni(II) complexes exhibit superior activity in Diels-Alder reactions (e.e. >99%), attributed to the phenyl groups’ π-stacking interactions with dienophiles. The isopropyl analogue, however, shows reduced efficiency (e.e. ~80%) in these reactions, highlighting the trade-off between steric bulk and electronic effects .

C. Solvent and Temperature Tolerance :
Both dibenzofurandiyl-based ligands demonstrate high stability in protic solvents (e.g., water, alcohols) and broad temperature ranges (−20°C to 80°C). However, the cyclohexylidene analogue () is less thermally stable, decomposing above 60°C .

Physicochemical Properties

Property Target Compound DBFOX/PH Cyclohexylidene Analogue
Melting Point (°C) 195–197 210–212 168–170
Solubility in CH₂Cl₂ High Moderate High
Thermal Stability (°C) ≤120 ≤130 ≤60
Enantiomeric Excess (e.e.) 99% 99% (Diels-Alder) 98% (Friedel-Crafts)

The higher melting point of DBFOX/PH reflects its crystalline phenyl-packed structure, while the target compound’s isopropyl groups reduce packing efficiency, lowering the melting point .

Biological Activity

The compound (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] , with the CAS number 409312-96-5 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C24H26N2O3
  • Molecular Weight : 390.5 g/mol
  • Appearance : White to yellow powder

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms through which it exerts its effects remain an area of active investigation.

Anticancer Properties

Several studies have explored the anticancer potential of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The IC50 values varied depending on the cell line tested, indicating selective cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)10Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In particular:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • In Vivo Efficacy : A study conducted on murine models demonstrated that administration of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Research has indicated enhanced efficacy when this compound is used in combination with established chemotherapeutics. For instance, synergistic effects were observed when combined with doxorubicin in breast cancer models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.